molecular formula C15H20ClNO3 B075784 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 1454-53-1

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B075784
CAS No.: 1454-53-1
M. Wt: 297.78 g/mol
InChI Key: YPFMNHZRNXPYBG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 1454-53-1) is a piperidine derivative with a benzyl group at position 1, a ketone at position 4, and an ethyl ester at position 2. Its molecular formula is C15H20ClNO3 (MW: 297.78 g/mol), and it exhibits moderate solubility in water (0.0638–0.224 mg/mL) . This compound serves as a key intermediate in pharmaceutical synthesis, notably in the production of IMB-070593 derivatives and pyrido-pyrimidinone scaffolds . Its synthetic routes often involve condensation reactions with formamidine acetate under basic conditions, yielding products in 55–61.4% efficiency .

Preparation Methods

Synthetic Route Overview

The synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride involves a three-step process:

  • Condensation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate to form intermediate 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

  • Cyclization of the intermediate under alkaline conditions to yield the piperidine ring.

  • Purification and hydrochloride salt formation through pH-controlled crystallization .

This route addresses limitations in prior methods, such as low yields (86–88%) and impurities from incomplete cyclization or side reactions .

Step-by-Step Preparation Methodology

Step 1: Synthesis of Intermediate 4-[Benzyl(Ethoxycarbonylmethyl)Amino]Ethyl Butyrate

Reagents and Conditions

  • N-Benzyl glycine ethyl ester : Serves as the starting material.

  • 4-Halogenated ethyl butyrate (e.g., 4-bromo- or 4-chloroethyl butyrate): Acts as the alkylating agent.

  • Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in methanol, ethanol, or toluene.

  • Molar ratio : 1:1 to 1:1.1 (N-benzyl glycine ethyl ester to 4-halogenated ethyl butyrate) .

Procedure
The reaction is conducted under reflux for 8–12 hours, followed by filtration and reduced-pressure concentration. Example 1 achieved a 98.6% yield using sodium carbonate in methanol .

Step 2: Cyclization to Form the Piperidine Ring

Reagents and Conditions

  • Intermediate from Step 1 : Dissolved in ethyl acetate, tetrahydrofuran (THF), or dichloromethane.

  • Strong base : Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

  • Molar ratio : 1:1 (intermediate to base) .

Procedure
Heating under reflux for 4 hours induces cyclization. Post-reaction, the pH is adjusted to 7–8 with water, and the organic layer is acidified to pH 1–2 using hydrochloric acid (HCl), precipitating the crude product. Example 2 reported a 96.6% yield .

Step 3: Purification and Hydrochloride Salt Formation

Reagents and Conditions

  • Crude product : Dissolved in water.

  • Base for pH adjustment : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Organic solvent for extraction : Ethyl acetate or dichloromethane .

Procedure
The aqueous phase is extracted, and the combined organic layers are acidified to pH 1–2 with HCl, yielding crystalline this compound. Example 3 achieved 99.5% purity after recrystallization .

Optimization of Reaction Conditions

Solvent Selection

SolventReaction Efficiency (Yield)Purity (%)
Methanol98.6%99.5
Toluene99.1%99.4
Ethanol98.5%99.3

Methanol and toluene provided optimal yields due to their polarity and boiling points, facilitating reflux without side reactions .

Base Impact on Cyclization

BaseCyclization Yield (%)
Sodium methoxide96.6
Sodium ethoxide97.5
Potassium carbonate93.2 (prior art)

Strong alkalis like sodium methoxide accelerated cyclization, whereas weaker bases (e.g., potassium carbonate) resulted in incomplete reactions .

Comparative Analysis with Prior Methods

Yield and Purity Improvements

MethodTotal Yield (%)Purity (%)
Patent method 93.099.5
CN105622444B 86.6–88.090.9–93.2

The patent’s approach eliminates reduced-pressure concentration steps, minimizing thermal degradation and improving crystallinity .

Industrial Scalability

  • Cost efficiency : Methanol and sodium carbonate are cost-effective compared to tetrahydrofuran and sodium tert-butoxide used in prior methods .

  • Process simplicity : Fewer purification steps reduce production time.

Critical Factors for Successful Synthesis

pH Control During Crystallization

Maintaining pH 1–2 during acidification ensures complete protonation of the piperidine nitrogen, facilitating crystallization. Deviations to pH >2 reduced yields by 15–20% .

Halogenated Ester Selection

4-Bromoethyl butyrate reacted faster than 4-chloroethyl butyrate due to better leaving-group ability, though the latter is cheaper .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation Products: Formation of benzyl carboxylic acid or piperidine carboxylic acid.

    Reduction Products: Formation of benzyl alcohol or piperidine alcohol.

    Substitution Products: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow it to serve as a precursor for creating receptor agonists and antagonists, which are crucial in drug development.

Case Study: Synthesis of Receptor Agonists

In one study, this compound was used as a starting reagent to synthesize derivatives that act on specific receptors, enhancing pharmacological profiles for potential therapeutic applications. The synthetic route involved refluxing with sodium methylate and imidoformamide acetate, yielding a significant product that demonstrated enhanced biological activity .

Organic Synthesis

The compound plays a vital role in organic synthesis, particularly in the formation of complex heterocyclic structures. Its reactivity allows for various transformations, making it a versatile intermediate in synthetic pathways.

Synthesis of Chromeno[3,4-c]pyridin-5-ones

This compound has been effectively employed in the synthesis of chromeno[3,4-c]pyridin-5-one derivatives. These compounds have shown promising biological activities, including anti-cancer properties. The reaction typically involves cyclization processes where the piperidine ring participates in nucleophilic attacks leading to the formation of fused ring systems .

Analytical Applications

Due to its unique chemical structure, this compound is also used in analytical chemistry as a standard for chromatographic techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability under various conditions makes it an ideal candidate for method development and validation.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryBuilding block for receptor agonists/antagonists; potential therapeutic applications
Organic SynthesisIntermediate for synthesizing complex heterocycles; used in various cyclization reactions
Analytical ChemistryStandard for HPLC and MS; stability aids method development
Safety ConsiderationsRequires PPE; classified as hazardous; follow safety protocols

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS: 3939-01-3)

  • Molecular Formula: C14H18ClNO3 (MW: 283.75 g/mol) .
  • Structural Differences : Substitution of the ethyl ester with a methyl group.
  • Properties : Higher solubility in polar solvents is expected due to reduced lipophilicity compared to the ethyl ester.
  • Applications: Used in enantioselective organocascades, demonstrating distinct reactivity in catalytic systems .
  • Synthetic Accessibility : Likely comparable to the ethyl variant, given similar reaction pathways .

Ethyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate Hydrochloride (CAS: 52763-21-0)

  • Molecular Formula: C15H20ClNO3 (MW: 297.78 g/mol) .
  • Structural Differences : Ketone group at position 3 instead of 3.
  • Impact : Altered electronic distribution may influence reactivity in cyclization or nucleophilic addition reactions.
  • Synthetic Utility : Less commonly reported, suggesting lower versatility in pharmaceutical applications compared to the 4-oxo isomer .

1-Benzyl-3-Carbomethoxy-4-Piperidone Hydrochloride (CAS: 3939-01-3)

  • Synonym: Mthis compound.
  • Key Data : MW 283.75 g/mol; purity ≥95% .
  • Comparison : Shares 97% structural similarity with the ethyl ester variant but differs in ester chain length, affecting lipophilicity and metabolic stability .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of this compound and Analogues

Property Ethyl 4-Oxo (CAS: 1454-53-1) Methyl 4-Oxo (CAS: 3939-01-3) Ethyl 3-Oxo (CAS: 52763-21-0)
Molecular Weight (g/mol) 297.78 283.75 297.78
Solubility (mg/mL, H₂O) 0.0638–0.224 Not reported Not reported
Synthetic Yield (%) 55–61.4 Similar routes Lower reported utility
PAINS Alerts 0 0 0
Leadlikeness Score 0 0 0
Key Applications Pyrido-pyrimidinones Organocatalysis Limited

Solubility and Lipophilicity

  • The ethyl ester variant (1454-53-1) has lower aqueous solubility than its methyl counterpart due to increased hydrophobicity .
  • The 3-oxo isomer (52763-21-0) may exhibit distinct solubility profiles, but data are scarce .

Research Findings and Industrial Relevance

  • Ethyl 1-Benzyl-4-Oxo Variant : Preferred in drug discovery for its balance of stability and reactivity, evidenced by its role in synthesizing antiviral and CNS-targeted compounds .
  • Methyl 4-Oxo Variant : Gains traction in catalysis due to faster reaction kinetics in polar solvents .
  • 3-Oxo Isomer: Limited industrial use, highlighting the criticality of ketone positioning in piperidine-based scaffolds .

Biological Activity

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No. 1454-53-1) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₅H₁₉ClN₃O₃
  • Molecular Weight : 297.78 g/mol
  • Appearance : Cream to pink powder
  • Solubility : Soluble in ammonium hydroxide, indicating variable solubility based on environmental pH .

This compound acts primarily as a building block for synthesizing various receptor agonists and antagonists. Its biological activity is attributed to its interaction with specific receptors in the central nervous system (CNS), which can influence neurotransmitter pathways .

Target Receptors

  • Serotonin Receptors : The compound has been utilized in developing selective 5-HT(4) receptor agonists, which are known to enhance gastrointestinal motility without significant adverse effects .
  • Dopamine Receptors : It has also been involved in synthesizing compounds that exhibit selective affinity for dopamine D4 receptors, potentially useful in treating psychiatric disorders .

In Vitro Studies

Research indicates that this compound exhibits notable effects on various biological systems. For example, it has been shown to modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic applications in CNS disorders .

Toxicological Profile

The compound is classified as having serious eye irritation potential and may cause skin sensitization. Acute toxicity studies suggest that ingestion can lead to harmful effects, although inhalation does not typically produce adverse health effects according to animal models .

Case Studies and Research Findings

  • Synthesis of Receptor Agonists :
    • A study demonstrated the synthesis of a derivative of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate that showed promising results as a selective agonist for serotonin receptors, enhancing gastrointestinal motility .
  • Pharmacological Evaluation :
    • In a pharmacological evaluation involving various derivatives synthesized from this compound, researchers found that modifications in the piperidine structure significantly affected receptor binding affinity and efficacy at the human alpha4beta2 nicotine recognition site .
  • Industrial Applications :
    • Beyond medicinal uses, this compound is also employed in the production of agrochemicals and other industrial chemicals, highlighting its versatility .

Safety and Handling

Due to its potential irritant properties, appropriate safety measures should be taken when handling this compound. It is recommended to use personal protective equipment (PPE) such as gloves and goggles to prevent skin and eye contact. In case of exposure, immediate washing with water is advised .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, and what key steps are involved?

The compound is typically synthesized via a multi-step process involving piperidine ring functionalization, esterification, and benzylation. For example, ethyl 4-oxopiperidine-3-carboxylate can undergo benzylation at the nitrogen atom using benzyl halides, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include optimizing reaction conditions (e.g., temperature, solvent) to minimize side reactions like over-alkylation or ester hydrolysis. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. What are the primary physicochemical properties of this compound, and how are they determined?

The compound is a solid with a melting point of approximately 170°C (decomposition) and a molecular weight of 315.79 g/mol (hydrated form) . Its solubility profile varies: it is moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water. Analytical techniques such as HPLC (for purity assessment), elemental analysis, and X-ray crystallography (for crystal structure determination) are used to characterize these properties .

Q. What safety protocols are recommended for handling and storage?

Due to limited toxicological data, strict safety measures are advised. Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust/aerosols and skin contact. Store in tightly sealed containers under dry, ventilated conditions away from ignition sources. Spills should be contained with absorbent materials and disposed of via certified hazardous waste handlers .

Q. Which spectroscopic methods are most effective for structural confirmation?

¹H/¹³C NMR is used to verify the piperidine ring, benzyl group, and ester functionalities. For example, the carbonyl signal of the 4-oxo group appears at ~205 ppm in ¹³C NMR. Mass spectrometry (ESI or EI) confirms the molecular ion peak (e.g., m/z 297.78 for the anhydrous form) . IR spectroscopy can identify carbonyl stretches (~1700 cm⁻¹) and hydrochloride salt formation (broad N-H stretches) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for this compound?

Existing safety data sheets (SDS) note insufficient toxicological information . To resolve discrepancies, conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo acute toxicity studies (OECD Guideline 423). Dose-response experiments in rodent models can establish LD₅₀ values, while Ames tests assess mutagenicity. Cross-validate findings with structurally analogous piperidine derivatives .

Q. What strategies optimize synthetic yield and purity while minimizing byproducts?

Byproducts often arise from incomplete benzylation or ester hydrolysis. Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl chloride) and use catalysts like potassium carbonate in anhydrous DMF. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor reaction progress with TLC or inline FTIR .

Q. How does pH influence the compound’s stability, and what degradation products form under accelerated conditions?

Under acidic conditions (pH < 3), the ester group may hydrolyze to form 1-benzyl-4-oxopiperidine-3-carboxylic acid. In basic media (pH > 9), the hydrochloride salt dissociates, reducing solubility. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS analysis can identify degradation pathways. Formulate buffers (pH 4–6) to enhance shelf life .

Q. What computational methods predict the compound’s solubility and partition coefficient (LogP)?

Use quantum mechanical calculations (e.g., DFT) to model solvation energy or employ group contribution methods (e.g., Abraham descriptors). Experimentally, measure LogP via shake-flask (octanol/water) or HPLC retention time correlation. The compound’s LogP is estimated at ~1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS drug studies .

Q. How can NMR crystallography resolve discrepancies in reported melting points?

Variations in melting points (e.g., 170°C vs. 185°C) may stem from polymorphic forms or hydrate/anhydrate differences. Perform variable-temperature XRD and solid-state NMR to analyze crystal packing and hydrogen bonding. DSC/TGA can distinguish hydrated vs. anhydrous forms .

Q. What role does the hydrochloride salt play in enhancing bioavailability for pharmacological applications?

The hydrochloride salt improves aqueous solubility, facilitating in vivo absorption. Compare dissolution rates of free base vs. salt forms using USP apparatus. Pharmacokinetic studies in animal models can correlate salt formation with AUC and Cmax values .

Properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFMNHZRNXPYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454-53-1
Record name 3-Piperidinecarboxylic acid, 4-oxo-1-(phenylmethyl)-, ethyl ester, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1454-53-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
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Record name 1454-53-1
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Record name Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

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